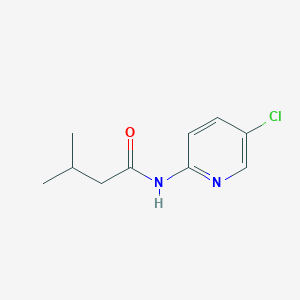![molecular formula C19H21N5O3 B5526803 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chromene derivatives involves multiple reaction pathways, including condensation and cyclization processes. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide via a one-pot three-component condensation process demonstrates the complexity and efficiency of synthesizing such compounds (Jadhav et al., 2018). Similarly, a novel organocatalytic approach has been reported for the efficient synthesis of 2-amino-4H-chromene derivatives in water, showcasing the advances in eco-friendly synthesis techniques (Dekamin et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The study on the crystal and molecular structure of ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate provides insights into the 3D arrangement and confirms the expected molecular framework (Dmitriev et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further modification. The versatility is highlighted in reactions involving alkylation, acylation, and hydrazinolysis, which are essential for the functionalization and derivatization of the core structure (Mahmoud et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups and molecular structure. Studies focusing on the synthesis and reactivity of related compounds provide valuable information on the chemical behavior of such complex molecules (Ghashang et al., 2013).
Aplicaciones Científicas De Investigación
Catalyzed Synthesis and Antimicrobial Activity
- A study detailed the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives via a solvent-free condensation method employing pentafluorophenylammonium triflate as a catalyst. This method highlighted the compound's relevance in creating derivatives with potential antimicrobial activities against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).
Ionic Liquid Catalysis for Eco-friendly Synthesis
- Another research introduced an eco-friendly synthesis of novel fused pyrano pyrimidinones using Brønsted acidic ionic liquid as a catalyst. The synthesized compounds demonstrated significant antibacterial and antifungal activities, indicating the compound's utility in developing antimicrobial agents (Banothu, Gali, Velpula, & Bavantula, 2013).
Chemosensor Applications
- A study on a chemosensor based on a similar coumarin fluorophore structure showed selective fluorescence response towards Cu2+ and H2PO4− ions, demonstrating its potential in environmental monitoring and chemical sensing applications (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Propiedades
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-3-20-16-10-12(2)23-19(24-16)22-9-8-21-17(25)14-11-13-6-4-5-7-15(13)27-18(14)26/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,25)(H2,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWIILBFSLFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526753.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)